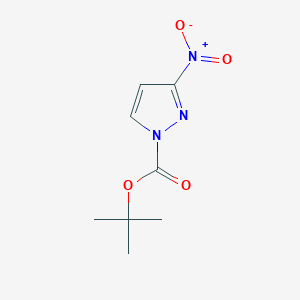

tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

Vue d'ensemble

Description

“tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate” is a chemical compound. It belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for “tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate” is not mentioned in the search results.Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate” consists of a pyrazole ring which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The exact structure could not be found in the search results.Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate” is 213.19 . Other physical and chemical properties such as density and boiling point are also mentioned .Applications De Recherche Scientifique

Synthesis of Pyrazolo-Triazines

Ivanov et al. (2021) reported on the preparation of 3-tert-Butyl-8-nitro-7-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones, showcasing a method for synthesizing variously substituted pyrazolo-triazines, which could have potential utility in developing new materials or biologically active compounds (S. M. Ivanov, 2021).

Guanidines Synthesis

Yong et al. (1999) developed a new reagent for the synthesis of protected guanidines from primary and secondary amines, which could be useful in pharmaceutical research and development (Y. F. Yong et al., 1999).

Halo-substituted Triazines

Ivanov et al. (2017) explored the synthesis of ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates, providing a method for introducing halo-substituents into pyrazolo-triazine frameworks (S. M. Ivanov et al., 2017).

Fluoroalkyl-substituted Pyrazole Carboxylic Acids

Iminov et al. (2015) conducted multigram syntheses of fluoroalkyl-substituted pyrazole-4-carboxylic acids, demonstrating a scalable approach to these compounds which might find applications in material science or medicinal chemistry (Rustam T. Iminov et al., 2015).

Carbon Dioxide Fixation

Theuergarten et al. (2012) studied the fixation of carbon dioxide and related small molecules by a bifunctional frustrated pyrazolylborane Lewis pair, showcasing potential applications in green chemistry and CO2 sequestration (Eileen Theuergarten et al., 2012).

Novel Syntheses of Pyrazole Derivatives

Bobko et al. (2012) presented a novel synthesis route for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, a versatile intermediate for preparing pyrazole carboxamides, which could have various applications in synthesizing new compounds with potential biological activity (M. Bobko et al., 2012).

Safety and Hazards

While specific safety and hazard information for “tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate” is not available in the search results, general safety measures for handling chemicals include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

Orientations Futures

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, the future directions of “tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate” could involve its use in these areas.

Propriétés

IUPAC Name |

tert-butyl 3-nitropyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-8(2,3)15-7(12)10-5-4-6(9-10)11(13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZUFOMLMOFXKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743529 | |

| Record name | tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate | |

CAS RN |

1253792-38-9 | |

| Record name | tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

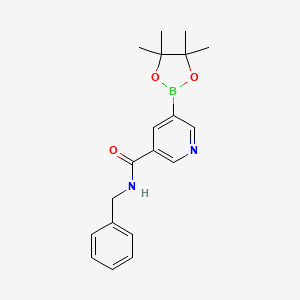

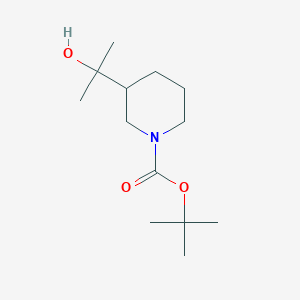

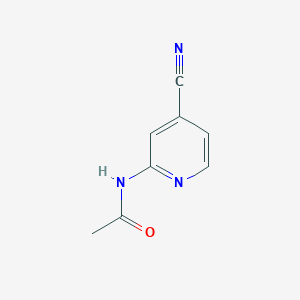

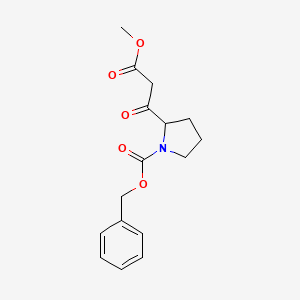

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Boc-4-[(3-Bromopyridin-4-yl)hydroxymethyl]piperidine](/img/structure/B1510994.png)

![1-(1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-hydroxypropan-2-yl)-3-(m-tolyl)urea](/img/structure/B1510999.png)